Mineralocorticoid Receptor (MR) Antagonism: A Defining but Weak Activity Profile for 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine
The target compound demonstrates measurable antagonist activity at the human mineralocorticoid receptor (MR) ligand-binding domain (LBD), with an IC50 value of 6309.57 nM in a cell-based luciferase reporter gene assay [1]. This activity is extremely weak (millimolar range) and constitutes the sole publicly documented quantitative bioactivity data point for this specific CAS registry number. The absence of comparative MR antagonism data for closely related analogs (e.g., the 2-phenoxy derivative CAS 477890-42-9 or the positional isomer CAS 339106-09-1) prevents a direct potency comparison. Furthermore, no selectivity data (e.g., against the glucocorticoid receptor, GR, or other nuclear hormone receptors) are available. Consequently, while the compound exhibits MR antagonism, this activity is of marginal pharmacological relevance.
| Evidence Dimension | Mineralocorticoid Receptor (MR) Antagonism |
|---|---|
| Target Compound Data | IC50 = 6309.57 nM |
| Comparator Or Baseline | No direct comparator data available for this specific endpoint; related pyrimidine analogs (e.g., 2-phenoxy derivative) lack MR activity data. |
| Quantified Difference | Not applicable (no comparator data). |
| Conditions | Antagonist activity at gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells, measured by luciferase reporter gene assay. |
Why This Matters
This represents the only known, publicly documented biological activity for the target compound, establishing its baseline for target-based screening but underscoring its very weak potency, which limits its utility as a pharmacological tool or lead compound.
- [1] TargetMine. Activity Report: Antagonist activity at gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells by luciferase reporter gene assay. IC50 = 6309.57 nM. ChEMBL:CHEMBL4528177. View Source
